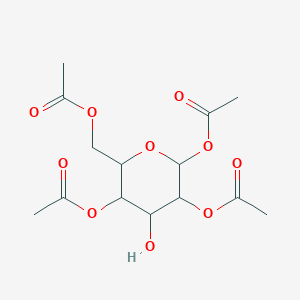

(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate

Description

Properties

IUPAC Name |

(3,5,6-triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXTUPCIMUQWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Glucose with Acetic Anhydride

The simplest method involves treating D-glucose with acetic anhydride under acidic or basic conditions. However, this typically yields glucose pentaacetate due to the reactivity of all five hydroxyl groups. To isolate the tetraacetylated derivative, partial acetylation or selective protection is required.

Reaction Conditions :

Limitations of Direct Acetylation

Uncontrolled acetylation results in mixtures of α- and β-anomers, complicating purification. For instance, the β-anomer constitutes only 20–30% of the product without stereochemical control.

Protection-Deprotection Strategies

Trityl Group Protection at C-6

A robust approach involves temporary protection of the C-6 hydroxyl group to direct acetylation to other positions:

Tritylation :

- D-glucose reacts with trityl chloride (1.1 equivalents) in pyridine, selectively protecting the primary hydroxyl at C-6.

- Intermediate : 6-O-Trityl-D-glucopyranose.

Acetylation :

- The remaining hydroxyl groups (C-2, C-3, C-4) are acetylated using acetic anhydride.

- Intermediate : 1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-glucopyranose.

Detritylation :

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Tritylation | Pyridine, 70°C, 12 h | 85% |

| Acetylation | Ac₂O, rt, 24 h | 95% |

| Detritylation | TFA/CHCl₃, 65°C, 1 h | 70% |

Acyl Migration Dynamics

During detritylation, the acetyl group at C-4 migrates to C-6 due to steric and electronic factors, forming the thermodynamically stable 1,2,3,6-tetra-O-acetyl isomer. This migration is temperature-dependent:

- Optimal Conditions : 65°C for 90 minutes minimize by-products (e.g., over-acetylated derivatives).

- Side Products : Prolonged heating (>2 h) or higher temperatures (>80°C) degrade the product.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel column chromatography using hexane:ethyl acetate (1:1 v/v) to resolve isomers. The β-anomer elutes earlier due to lower polarity.

Crystallization

Recrystallization from ethanol-n-hexane yields white crystalline powder:

Analytical Validation

- NMR : ¹³C NMR confirms acetylation at C-2 (δ 20.9), C-3 (δ 169.1), C-4 (δ 169.6), and C-6 (δ 171.8).

- MS : MALDI-TOF MS shows m/z 348.3 ([M+Na]⁺).

- TLC : Rf = 0.45 (hexane:ethyl acetate, 1:1).

Industrial and Pharmaceutical Applications

Synthesis of Besifloxacin

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose is condensed with fluoroquinolone intermediates to form besifloxacin, a topical antibiotic. Recrystallization with potassium carbonate yields the drug in >99% purity.

Polymerization Studies

The compound polymerizes under Lewis acid catalysis (BF₃·Et₂O) to form (1→4)-β-D-glucan oligomers with DP ≈ 15.

Chemical Reactions Analysis

Types of Reactions

(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base solutions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

Hydrolysis: Produces the corresponding polyhydroxy compound.

Oxidation: Yields the corresponding ketone or aldehyde.

Substitution: Results in the formation of new esters or ethers, depending on the substituent introduced.

Scientific Research Applications

Structural Characteristics

The compound features multiple acetyl groups attached to the D-mannopyranose structure at positions 3, 5, and 6. This specific acetylation pattern significantly influences its reactivity and biological interactions.

Synthesis of Substituted D-Mannoses

Overview : This compound serves as a key intermediate in synthesizing various substituted D-mannoses such as 3-O-methyl-D-mannose. These derivatives are crucial in carbohydrate chemistry due to their potential biological activities.

Case Study : Ponpipom (1977) highlighted the utility of this compound in synthesizing glycosides that exhibit significant biological properties.

Glycosylation Reactions

Overview : The compound is effective in facilitating glycosylation reactions, essential for forming glycosides and glycoproteins.

Research Findings : Studies indicate that the presence of acetyl groups enhances the selectivity of these reactions, making it a valuable tool in synthetic organic chemistry (Turney et al., 2019).

Precursor for Medical Imaging Agents

Overview : It acts as a precursor for synthesizing 2-deoxy-2-[^18F]fluoro-D-glucose (FDG) , a key molecule used in positron emission tomography (PET) imaging.

Significance : FDG is instrumental in oncology for cancer detection and monitoring (Toyokuni et al., 2004).

Synthesis of β-D-Mannose Orthoacetates

Overview : The compound is utilized in synthesizing β-D-mannose orthoacetates, which have applications in creating complex carbohydrates and glycoconjugates.

Implications : Mazurek & Perlin (1965) demonstrated that these orthoacetates can be used to develop novel therapeutic agents.

Modification of Membrane Properties

Overview : It serves as an intermediate for modifying amino functions in carbohydrates like 2-amino-2-deoxy-D-mannopyranose.

Application : This modification is significant for neoplastic control as it can alter properties of cell membranes in cancer cells (Angelino et al., 1995).

Synthesis of Novel Carbohydrate Derivatives

Overview : Recent research has shown its versatility in synthesizing sulfur-containing carbohydrates like 3-thiomannosides.

Case Study : Comba et al. (2016) reported an efficient synthesis method starting from this compound, highlighting its potential in developing new carbohydrate-based drugs.

Similar compounds exhibit safety concerns such as skin irritation and respiratory issues. Handling should follow appropriate safety guidelines to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate involves its ability to undergo hydrolysis and release acetic acid and the corresponding polyhydroxy compound. This hydrolysis reaction can be catalyzed by enzymes such as esterases, which target the ester bonds in the molecule. The released acetic acid can then participate in various biochemical pathways, while the polyhydroxy compound can interact with other molecules in the system.

Comparison with Similar Compounds

Methyl Acetate (CAS: 79-20-9)

Structural Differences : Methyl acetate is a simple ester (CH₃COOCH₃) lacking the oxane backbone or hydroxyl/acetyl groups present in the target compound.

Physicochemical Properties :

- Molecular Weight : 74.08 g/mol (vs. ~350–400 g/mol estimated for the target compound).

- Boiling Point : 57°C (vs. likely >200°C for the target compound due to higher molecular weight and hydrogen bonding).

- Applications : Widely used as a solvent in coatings, inks, and adhesives due to low toxicity and high volatility .

Key Contrast : The target compound’s structural complexity and reduced volatility make it unsuitable as a direct solvent replacement but more viable as a synthetic intermediate.

[4-(Chlorosulfonyl)phenyl]methyl Acetate (CAS: 190711-51-4)

Structural Differences : Features a chlorosulfonyl group on a benzene ring, unlike the oxane core of the target compound. Both share a methyl acetate group.

Physicochemical Properties :

- Molecular Weight : 248.68 g/mol (vs. higher for the target compound).

- Reactivity : The chlorosulfonyl group is highly electrophilic, enabling sulfonamide or sulfonate synthesis, whereas the target compound’s acetylated hydroxyls may undergo hydrolysis or transesterification .

Applications : Used in pharmaceuticals (e.g., cardiovascular agents) and polymer synthesis. The target compound’s hydroxyl groups could offer distinct reactivity for glycosylation or polyol-derived materials.

(4-Oxo-2,3-dihydrothiochromen-3-yl) Acetate (CAS: 55444-15-0)

Structural Differences: Contains a thiochromenone (sulfur-containing heterocycle) with an acetate ester, contrasting with the oxane backbone of the target compound. Physicochemical Properties:

- Molecular Weight : 222.26 g/mol (vs. higher for the target compound).

- LogP : 1.91 (indicative of moderate lipophilicity; the target compound’s LogP is likely higher due to three acetyl groups) .

Applications: Potential use in organic synthesis as a sulfur-containing building block. The target compound’s oxygen-rich structure may favor applications in carbohydrate chemistry.

[Acetyloxy-(3-acetyloxy-4-methoxy-phenyl)methyl] Acetate (CAS: 71155-68-5)

Structural Differences : A triacetylated benzene derivative with a methoxy group, differing from the oxane core but sharing multiple acetylated hydroxyls.

Physicochemical Properties :

- Molecular Weight : 296.27 g/mol (vs. higher for the target compound).

- Boiling Point : 373.4°C (suggests high thermal stability, comparable to the target compound) .

Applications: Used in organic synthesis for protecting phenolic hydroxyl groups. The target compound’s oxane ring could provide conformational rigidity advantageous in drug design.

Data Table: Comparative Analysis

Research Implications and Limitations

The oxane backbone and acetylated hydroxyls differentiate it from aromatic or sulfur-containing analogs, offering unique steric and electronic properties. Further experimental work is needed to validate its reactivity, stability, and biological activity.

Safety Notes: Similar to other acetates, proper handling (ventilation, PPE) and storage (cool, dry conditions) are recommended to prevent hydrolysis or degradation .

Biological Activity

(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate, a synthetic carbohydrate derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of multiple acetyl groups attached to a hydroxyoxane structure, which may influence its interaction with biological systems.

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

- CAS Number : 27086-14-2

The acetylation pattern of this compound is crucial for its biological activity, affecting its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are essential for combating oxidative stress in cells.

- Anticancer Properties : Preliminary studies indicate that it could influence cancer cell proliferation and migration.

- Enzyme Inhibition : The structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A recent study explored the effects of this compound on various cancer cell lines. The findings highlighted:

- Cell Proliferation Inhibition : The compound demonstrated a significant reduction in cell viability in several cancer cell lines compared to control groups.

- Mechanism of Action : It was observed that the compound induced apoptosis through the activation of caspase pathways and down-regulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SKOV-3 | 10 | Apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| HeLa | 12 | Induction of oxidative stress |

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through various assays:

- α-glucosidase Inhibition : It showed promising results in inhibiting α-glucosidase activity, which is relevant for managing diabetes.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-glucosidase | 70 |

| Lipase | 55 |

Q & A

Q. How can the structure of (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify acetyl group signals (δ ~2.0–2.3 ppm for CH) and oxane ring protons (δ 3.5–5.5 ppm). Cross-peaks in 2D NMR (e.g., HSQC, HMBC) resolve connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHO, MW 348.30 g/mol) via [M+Na] or [M-H] ions .

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction can resolve the oxane ring conformation and acetyl group positions, as demonstrated for structurally similar acetates .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory for volatile steps (e.g., solvent evaporation) .

- Waste Management : Segregate acetylation byproducts and unused compound in halogenated waste containers. Neutralize acidic residues before disposal .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of acetyl groups. Monitor moisture levels to avoid degradation .

Q. Which chromatographic methods are recommended for purity analysis of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% formic acid). Monitor at 210 nm for acetate absorption. Retention time and peak symmetry indicate purity (>95%) .

- TLC : Silica gel plates (ethyl acetate/hexane, 7:3 v/v) with UV visualization (254 nm) or iodine staining. Spots should correspond to a single R value .

Advanced Research Questions

Q. How can regioselective acetylation of the parent oxane derivative be optimized to synthesize this compound?

- Methodological Answer :

- Catalytic Conditions : Use acetic anhydride with DMAP (4-dimethylaminopyridine) as a catalyst in dry dichloromethane. Control temperature (0–5°C) to favor acetylation at C-3, C-5, and C-6 positions while preserving the C-4 hydroxyl group .

- Protecting Groups : Temporarily protect the C-4 hydroxyl with a silyl group (e.g., TBDMS-Cl) during acetylation, followed by selective deprotection with TBAF (tetrabutylammonium fluoride) .

Q. What experimental designs are suitable for studying the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- Microcosm Studies : Incubate the compound in soil/water systems under aerobic/anaerobic conditions. Track degradation via LC-MS and quantify metabolites (e.g., deacetylated products) .

- QSAR Modeling : Predict biodegradation rates using Quantitative Structure-Activity Relationship models based on logP (2.1) and molecular weight .

- Enzymatic Assays : Test esterase activity from microbial consortia to identify hydrolytic pathways .

Q. How can computational chemistry predict the reactivity of this compound in glycosylation reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states during glycosidic bond formation. Compare activation energies for different anomeric configurations (α/β) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational flexibility of the oxane ring. High rigidity at C-4 may hinder nucleophilic attack .

- Docking Studies : Predict interactions with glycosyltransferases using AutoDock Vina. Key residues (e.g., Asp, Glu) may stabilize the acetate leaving group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.